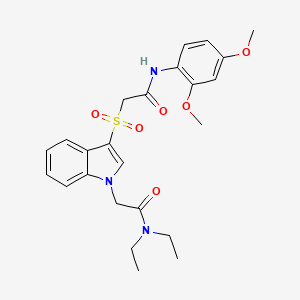
2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a novel sulfonamide derivative that incorporates a biologically active 3,4-dimethoxyphenyl moiety. This structural feature is significant as it is associated with the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. The compound is part of a series of sulfonamides designed to act as cytotoxic agents against various cancer cell lines, including hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer .
Synthesis Analysis
The synthesis of these sulfonamide derivatives, including the compound , involves the use of elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy to establish their structures. The synthesis process is carefully designed to incorporate the 3,4-dimethoxyphenyl moiety, which is crucial for the biological activity of these compounds. The derivatives are then evaluated for their anticancer activity using an MTT assay, with dasatinib serving as the reference drug .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of the 3,4-dimethoxyphenyl group, which is known to be biologically active. The compound also features an indole moiety, which is a common structure in many pharmacologically active molecules. The molecular docking of the most active derivatives on the active site of VEGFR-2 indicates that the compound exhibits favorable interactions, suggesting a promising potential for therapeutic applications .
Chemical Reactions Analysis
While the specific chemical reactions involving the compound are not detailed in the provided data, the general reactivity of sulfonamide derivatives can be inferred. Sulfonamides are known to interact with various biological targets through the formation of hydrogen bonds and other non-covalent interactions. The presence of the dimethoxyphenyl group may also influence the electronic properties of the molecule, potentially affecting its reactivity and binding affinity to VEGFR-2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The dimethoxyphenyl and indole groups contribute to the molecule's hydrophobic character, which can affect its solubility and permeability across biological membranes. The sulfonamide group may enhance the compound's water solubility, which is important for its bioavailability. The compound's stability, melting point, and other physicochemical properties would be determined by its specific functional groups and overall molecular architecture .
科学的研究の応用
Biological Effects of Related Compounds
Research on acetamide derivatives, such as the one mentioned, often explores their potential biological activities. For example, Kennedy (2001) reviewed the biological effects of acetamide and its derivatives, indicating their continued commercial importance and the growing body of knowledge about their biological consequences of exposure in humans. This review suggests a potential interest in the biological activities of similar compounds, including the one , due to their structural or functional similarities with acetamide derivatives (Kennedy, 2001).
Antiviral Applications
Indolylarylsulfones, structurally related to the compound of interest, have been identified as a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Famiglini and Silvestri (2018) analyzed the structure-activity relationship studies of these compounds, indicating their promise as drug candidates for AIDS treatment. This highlights the relevance of exploring similar compounds for their potential antiviral applications (Famiglini & Silvestri, 2018).
Antioxidant Capacity
The antioxidant capacity of related compounds has also been a subject of study. Ilyasov et al. (2020) reviewed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, which could be relevant for studying the antioxidant potential of the compound . Such studies underscore the importance of understanding the chemical reactions and antioxidant properties of these compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antitumor and Antibacterial Properties
Sulfonamides and their derivatives, which share functional groups with the compound of interest, have been reviewed for their antitumor and antibacterial properties. Carta, Scozzafava, and Supuran (2012) provided an overview of the main classes of sulfonamides investigated for their potential in treating various diseases, including cancer. This suggests the utility of examining similar compounds for their bioactive potential in medicinal applications (Carta, Scozzafava, & Supuran, 2012).
特性
IUPAC Name |
2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-20(18)27)34(30,31)16-23(28)25-19-12-11-17(32-3)13-21(19)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVKVWQWZFBCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

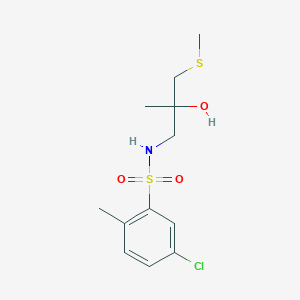
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)
![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)
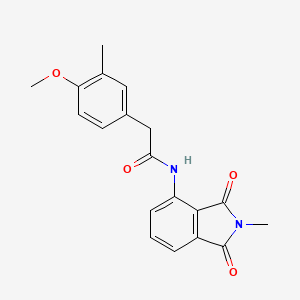
![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)
![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)
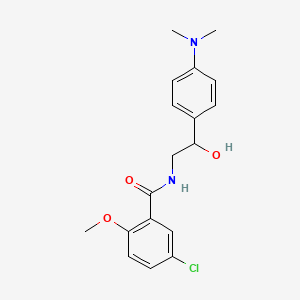
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)


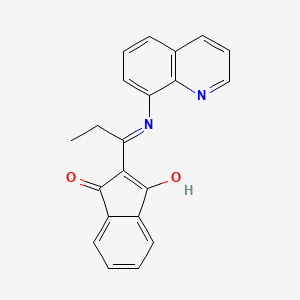
![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)
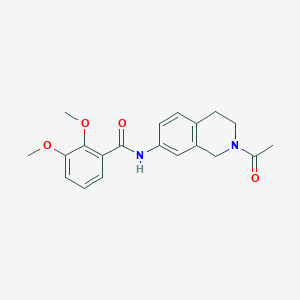
![benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B2523550.png)